molecular formula C19H19ClN2O2 B240799 3-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide

3-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide

Cat. No. B240799
M. Wt: 342.8 g/mol
InChI Key: BHKJXWAVWZYFTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide, also known as NPC1161B, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound has a unique structure that makes it an ideal candidate for studying the mechanisms of action and physiological effects of various molecules and drugs.

Mechanism of Action

3-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide works by binding to the active site of enzymes and inhibiting their activity. This inhibition can lead to changes in gene expression and cellular signaling pathways, which can have downstream effects on cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
3-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth and the promotion of neuronal survival and function. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may have therapeutic potential for a variety of diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide in laboratory experiments is its potency and specificity for certain enzymes. This allows researchers to study the effects of enzyme inhibition on cellular processes with high precision. However, one limitation of using 3-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide is its potential toxicity and off-target effects, which must be carefully monitored and controlled.

Future Directions

There are numerous future directions for research involving 3-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide. One potential area of study is the development of novel cancer therapies that target histone deacetylases and other enzymes inhibited by 3-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide. Additionally, this compound may have potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as for the prevention of age-related cognitive decline. Further research is needed to fully understand the potential of 3-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide for these and other applications.

Synthesis Methods

The synthesis of 3-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide involves several steps, including the reaction of 3-chlorobenzoic acid with piperidine and subsequent reactions with various reagents to form the final product. This synthesis method has been optimized over the years to produce high yields of pure 3-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide.

Scientific Research Applications

3-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide has been used in numerous scientific research studies to investigate the mechanisms of action and physiological effects of various molecules and drugs. This compound has been shown to be a potent inhibitor of several enzymes, including histone deacetylases and sirtuins, which are important targets for cancer and neurodegenerative disease therapy.

properties

Product Name

3-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide

Molecular Formula

C19H19ClN2O2

Molecular Weight

342.8 g/mol

IUPAC Name

3-chloro-N-[3-(piperidine-1-carbonyl)phenyl]benzamide

InChI

InChI=1S/C19H19ClN2O2/c20-16-8-4-6-14(12-16)18(23)21-17-9-5-7-15(13-17)19(24)22-10-2-1-3-11-22/h4-9,12-13H,1-3,10-11H2,(H,21,23)

InChI Key

BHKJXWAVWZYFTH-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)Cl

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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